Potency Comparison: BI-4924 Demonstrates >800-fold Higher PHGDH Enzymatic Affinity Than NCT-503
BI-4924 inhibits PHGDH with an IC50 of 3 nM [1], whereas the commonly used PHGDH inhibitor NCT-503 exhibits an IC50 of 2.5 μM (2,500 nM) [2]. The difference in potency exceeds 800-fold, making BI-4924 a far more potent tool for fully inhibiting the target at lower concentrations, minimizing off-target effects driven by high compound concentrations.
| Evidence Dimension | PHGDH enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | NCT-503: 2.5 μM (2,500 nM) |
| Quantified Difference | >800-fold more potent |
| Conditions | In vitro enzymatic assay (PHGDH) |
Why This Matters
For researchers, the 800-fold difference in potency means that BI-4924 can achieve complete target engagement at concentrations that are two orders of magnitude lower than those required for NCT-503, thereby reducing the risk of off-target cellular toxicity and ensuring a cleaner pharmacological window.
- [1] Weinstabl H, et al. J Med Chem. 2019;62(17):7976-7997. View Source
- [2] NCT-503: Sigma-Aldrich Product Information. (Accessed 2026). View Source
